molecular formula C14H18FN3O B11740204 1-(2-fluoroethyl)-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine

1-(2-fluoroethyl)-N-(4-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine

Cat. No.: B11740204
M. Wt: 263.31 g/mol
InChI Key: HRPBOCPVFWXVCQ-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluoroethyl group, a methoxyphenylmethyl group, and a methyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the fluoroethyl group: This step involves the reaction of the pyrazole intermediate with a fluoroethylating agent, such as 2-fluoroethyl bromide, in the presence of a base like potassium carbonate.

    Attachment of the methoxyphenylmethyl group: This can be done through a nucleophilic substitution reaction where the pyrazole intermediate reacts with 4-methoxybenzyl chloride in the presence of a base like sodium hydride.

    Methylation of the pyrazole ring: This final step involves the reaction of the pyrazole intermediate with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chloroethyl)-N-[(4-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine
  • 1-(2-bromoethyl)-N-[(4-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine
  • 1-(2-iodoethyl)-N-[(4-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine

Uniqueness

1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-4-methyl-1H-pyrazol-3-amine is unique due to the presence of the fluoroethyl group, which can impart distinct chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluoroethyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H18FN3O

Molecular Weight

263.31 g/mol

IUPAC Name

1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-4-methylpyrazol-3-amine

InChI

InChI=1S/C14H18FN3O/c1-11-10-18(8-7-15)17-14(11)16-9-12-3-5-13(19-2)6-4-12/h3-6,10H,7-9H2,1-2H3,(H,16,17)

InChI Key

HRPBOCPVFWXVCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=C(C=C2)OC)CCF

Origin of Product

United States

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